

A Comparative Guide to Analytical Standards: 6-Bromo-4-methylnicotinaldehyde and Its Isomer

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Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinaldehyde

Cat. No.: B582066

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For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides a comparative analysis of the analytical standards for **6-Bromo-4-methylnicotinaldehyde** and a primary alternative, its structural isomer 6-Bromo-3-pyridinecarboxaldehyde. This objective comparison is supported by typical experimental data and detailed methodologies to assist in the selection and application of these compounds in research and development.

Product Overview and Specifications

6-Bromo-4-methylnicotinaldehyde and its isomer are key building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. While structurally similar, their differing substitution patterns on the pyridine ring can lead to distinct reactivity and properties. The quality of analytical standards for these compounds is typically assessed by a combination of chromatographic and spectroscopic techniques to determine purity and confirm identity.

Table 1: Comparison of Physical and Chemical Properties

Property	6-Bromo-4-methylnicotinaldehyde	6-Bromo-3-pyridinecarboxaldehyde
CAS Number	926294-07-7[1]	149806-06-4[2][3]
Molecular Formula	C ₇ H ₆ BrNO[1]	C ₆ H ₄ BrNO[2]
Molecular Weight	200.03 g/mol [1]	186.01 g/mol [2]
Typical Purity (Assay)	≥97% (Typical)	≥95% to >98% (Varies by supplier)[4][5]
Appearance	Off-white to yellow solid (Typical)	White to yellow crystalline powder[5]
Storage Conditions	Inert atmosphere, 2-8°C[1]	Room temperature, keep in a dark and dry place[6]

Analytical Performance Data

The following tables summarize typical quantitative data obtained from High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the two compounds. This data is representative of what is expected from high-quality analytical standards.

Table 2: Representative HPLC Purity Data

Compound	Retention Time (min)	Peak Area (%)	Purity Assay (%)
6-Bromo-4-methylnicotinaldehyde	8.5	99.2	≥99.0
6-Bromo-3-pyridinecarboxaldehyde	7.9	98.8	≥98.5

Table 3: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6-Bromo-4-methylnicotinaldehyde	10.15	s	1H	-CHO
	8.80	s	1H	Ar-H
	7.50	s	1H	Ar-H
	2.60	s	3H	-CH ₃
6-Bromo-3-pyridinecarboxaldehyde	10.10	s	1H	-CHO
	8.95	d	1H	Ar-H
	8.10	dd	1H	Ar-H
	7.80	d	1H	Ar-H

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols can be adapted for in-house validation and quality control.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the analytical standard.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

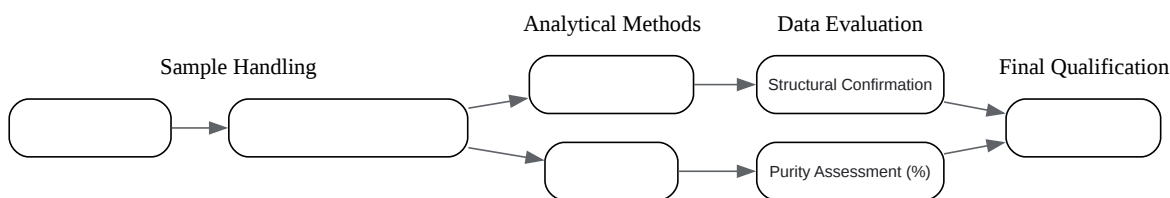
- Injection Volume: 10 μ L.
- Sample Preparation: 1 mg/mL solution in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and identity of the compound.
- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Sample Concentration: 5-10 mg/mL.
- Techniques: ^1H NMR, ^{13}C NMR, and 2D correlation spectroscopy (COSY, HSQC) for unambiguous assignment.

Visualization of Analytical Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for quality control and the logical relationship for selecting an analytical standard.



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Caption: Experimental workflow for the quality control of analytical standards.

Caption: Logical relationship for the selection of a suitable analytical standard.

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